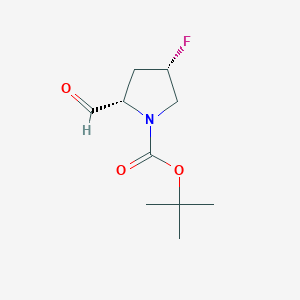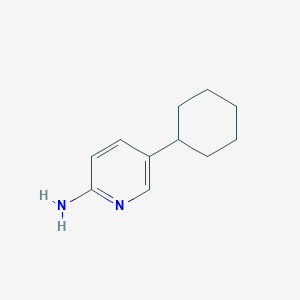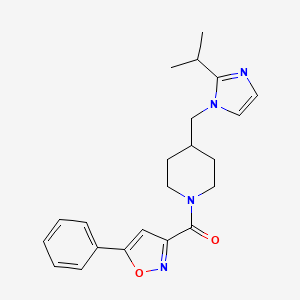
(4-((2-Isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C22H26N4O2 and its molecular weight is 378.476. The purity is usually 95%.
BenchChem offers high-quality (4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Anwendungen
Imidazol-Derivate wurden als signifikant antibakteriell wirksam beschrieben. Das Vorhandensein des Imidazolrings in der Molekülstruktur kann potenziell mit bakteriellen Zellkomponenten interagieren, deren Funktion stören und zum Absterben der Bakterienzellen führen. Dies macht es zu einem Kandidaten für die Entwicklung neuer antibakterieller Wirkstoffe, insbesondere angesichts der zunehmenden Antibiotikaresistenz .
Antitumoraktivität
Verbindungen mit einer Imidazolgruppe haben in der Antitumorforschung vielversprechend gezeigt. Sie können die Proliferation von Krebszellen beeinträchtigen, indem sie bestimmte Signalwege angreifen, die an der Zellteilung und dem Überleben beteiligt sind. Die Erforschung der spezifischen Antitumormechanismen dieser Verbindung könnte zur Entwicklung neuer Krebstherapien führen .
Entzündungshemmende Eigenschaften
Die entzündungshemmenden Eigenschaften von Imidazol-haltigen Verbindungen sind gut dokumentiert. Sie können die Entzündungsreaktion des Körpers modulieren, wodurch sie bei der Behandlung chronisch-entzündlicher Erkrankungen nützlich sind. Die fragliche Verbindung könnte hinsichtlich ihrer Wirksamkeit bei der Reduzierung von Entzündungen bei verschiedenen medizinischen Erkrankungen untersucht werden .
Antidiabetisches Potenzial
Imidazol-Derivate können auch eine Rolle bei der Behandlung von Diabetes spielen. Sie können die Insulinsekretion oder -wirkung beeinflussen, was zur Kontrolle des Blutzuckerspiegels beitragen kann. Die Untersuchung des antidiabetischen Potenzials dieser Verbindung könnte zu neuen Behandlungsmethoden für Diabetes beitragen .
Antifungal- und Antihelminthika-Effekte
Die strukturellen Merkmale von Imidazolverbindungen machen sie für antifungale und antihelminthische Anwendungen geeignet. Sie können die Integrität der Zellmembran von Pilzen und Helminthen stören, was zu deren Ausrottung führt. Diese Verbindung könnte hinsichtlich ihrer Wirksamkeit gegen verschiedene Pilzinfektionen und Helminthenbefall untersucht werden .
Antivirale Fähigkeiten
Imidazol-Derivate wurden auf ihre antiviralen Fähigkeiten untersucht. Sie können die Virusreplikation hemmen, indem sie virale Enzyme angreifen oder den Eintritt des Virus in Wirtszellen verhindern. Das Potenzial der Verbindung als antiviraler Wirkstoff könnte ein interessantes Gebiet sein, insbesondere für Viren, die derzeit nur begrenzte Behandlungsmöglichkeiten haben .
Antioxidative Aktivität
Die antioxidative Aktivität von Imidazolverbindungen ist ein weiteres interessantes Gebiet. Sie können freie Radikale neutralisieren und Zellen vor oxidativem Stress schützen, der an vielen Krankheiten beteiligt ist. Die Erforschung der antioxidativen Eigenschaften dieser Verbindung könnte zu ihrer Anwendung bei der Prävention oder Behandlung von oxidativem Stress bedingten Erkrankungen führen .
Gastroprotektive Wirkungen
Einige Imidazol-Derivate haben gastroprotektive Wirkungen gezeigt, die bei der Behandlung von Geschwüren und anderen Magen-Darm-Erkrankungen nützlich sein könnten. Die Fähigkeit der Verbindung, die Magenschleimhaut zu schützen und die Säure zu reduzieren, könnte bei der Entwicklung neuer gastroprotektiver Medikamente wertvoll sein .
Eigenschaften
IUPAC Name |
(5-phenyl-1,2-oxazol-3-yl)-[4-[(2-propan-2-ylimidazol-1-yl)methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2/c1-16(2)21-23-10-13-26(21)15-17-8-11-25(12-9-17)22(27)19-14-20(28-24-19)18-6-4-3-5-7-18/h3-7,10,13-14,16-17H,8-9,11-12,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPASWSIHSSIQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1CC2CCN(CC2)C(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2559119.png)
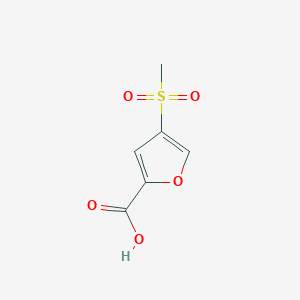
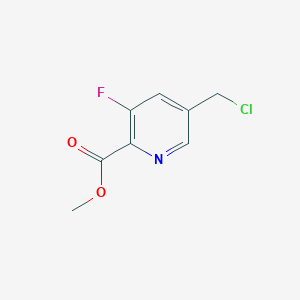
![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-ethylphenyl)acetamide](/img/structure/B2559123.png)
![N-tert-butyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidine-1-carboxamide](/img/structure/B2559125.png)

![N-[4-[3-(Trifluoromethyl)phenyl]oxan-4-yl]oxirane-2-carboxamide](/img/structure/B2559127.png)
![2-[3-(4-ethylbenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2559129.png)
![1-(1-Phenyl-2-azabicyclo[2.1.1]hexan-2-yl)ethanone](/img/structure/B2559133.png)

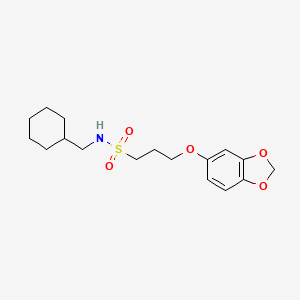
![N-(3-fluoro-4-methylphenyl)-2-{4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2559139.png)
